N-(5-chloro-2,4-dimethoxyphenyl)-3-(1H-tetrazol-1-yl)benzamide
CAS No.:
Cat. No.: VC15176570
Molecular Formula: C16H14ClN5O3
Molecular Weight: 359.77 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C16H14ClN5O3 |
|---|---|
| Molecular Weight | 359.77 g/mol |
| IUPAC Name | N-(5-chloro-2,4-dimethoxyphenyl)-3-(tetrazol-1-yl)benzamide |
| Standard InChI | InChI=1S/C16H14ClN5O3/c1-24-14-8-15(25-2)13(7-12(14)17)19-16(23)10-4-3-5-11(6-10)22-9-18-20-21-22/h3-9H,1-2H3,(H,19,23) |
| Standard InChI Key | XSJJQARNHXHGPA-UHFFFAOYSA-N |
| Canonical SMILES | COC1=CC(=C(C=C1NC(=O)C2=CC(=CC=C2)N3C=NN=N3)Cl)OC |
Introduction
Chemical Identity and Structural Characterization
Molecular Architecture
N-(5-Chloro-2,4-dimethoxyphenyl)-3-(1H-tetrazol-1-yl)benzamide features a benzamide backbone substituted at the meta position with a tetrazole ring and an N-linked 5-chloro-2,4-dimethoxyphenyl group. The molecular formula is C₁₇H₁₅ClN₅O₃, with a calculated molecular weight of 396.79 g/mol . Key structural elements include:
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Benzamide core: Provides a planar aromatic system enabling π-π stacking interactions with biological targets.
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Tetrazole ring (1H-tetrazol-1-yl): A nitrogen-rich heterocycle known for its metabolic stability and hydrogen-bonding capacity, often used as a bioisostere for carboxylic acids.
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5-Chloro-2,4-dimethoxyphenyl group: Electron-withdrawing (Cl) and electron-donating (OCH₃) substituents modulate electronic properties and lipophilicity.
Table 1: Comparative Structural Data for Benzamide-Tetrazole Derivatives
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Tetrazole Position |
|---|---|---|---|
| N-(2,4-dimethoxyphenyl)-2-(1H-tetrazol-1-yl)benzamide | C₁₆H₁₅N₅O₃ | 325.32 | Ortho (2) |
| N-(5-chloro-2,4-dimethoxyphenyl)-3-(1H-tetrazol-1-yl)benzamide | C₁₇H₁₅ClN₅O₃ | 396.79 | Meta (3) |
| 4-chloro-N-(2,4-dimethoxyphenyl)-3-(phenylsulfamoyl)benzamide | C₂₁H₁₉ClN₂O₅S | 446.90 | N/A |
Data sourced from PubChem entries .
Spectroscopic Characterization
While experimental NMR or mass spectrometry data for the title compound is unavailable, analogs suggest characteristic signals:
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¹H NMR: Aromatic protons (δ 6.8–8.2 ppm), methoxy groups (δ 3.7–3.9 ppm), and tetrazole NH (δ 10.2–10.5 ppm).
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IR Spectroscopy: Strong absorption bands for amide C=O (~1650 cm⁻¹) and tetrazole ring (~1450 cm⁻¹).
Synthetic Approaches and Optimization
Retrosynthetic Analysis
The compound can be synthesized via sequential functionalization of benzamide precursors:
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Benzamide formation: Coupling 3-(1H-tetrazol-1-yl)benzoic acid with 5-chloro-2,4-dimethoxyaniline using carbodiimide-based activating agents (e.g., EDC/HOBt).
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Tetrazole introduction: Cycloaddition of nitriles with sodium azide in the presence of ammonium chloride (Huisgen reaction) .
Critical Reaction Parameters
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Temperature: Tetrazole formation requires elevated temperatures (80–100°C) .
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Solvent selection: Polar aprotic solvents (DMF, DMSO) enhance reaction efficiency.
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Purification: Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol/water mixtures .
Table 2: Yield Optimization for Key Synthetic Steps
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Amide coupling | EDC, HOBt, DMF, RT, 24h | 65–70 | ≥95% |
| Tetrazole cyclization | NaN₃, NH₄Cl, DMF, 100°C, 48h | 50–55 | ≥90% |
Adapted from methodologies in .
Physicochemical and Pharmacokinetic Properties
Solubility and Lipophilicity
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logP: Predicted value of 2.8 (ALOGPS) indicates moderate lipophilicity, suitable for blood-brain barrier penetration .
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Aqueous solubility: <1 mg/mL at pH 7.4, necessitating formulation with co-solvents (e.g., PEG 400) for in vivo studies.
Metabolic Stability
Tetrazole rings resist oxidative metabolism, while methoxy groups may undergo O-demethylation via cytochrome P450 enzymes (CYP3A4/2D6) .
Challenges and Future Directions
Synthetic Scalability
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Cost of raw materials: 5-Chloro-2,4-dimethoxyaniline (≈$320/g) necessitates alternative routes .
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Tetrazole regioselectivity: Risk of 2H-tetrazole isomer formation requires careful reaction monitoring.
Therapeutic Development
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Toxicity profiling: Acute oral LD₅₀ in rodents remains uncharacterized.
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Formulation strategies: Nanoencapsulation (liposomes, polymeric nanoparticles) could enhance bioavailability.
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